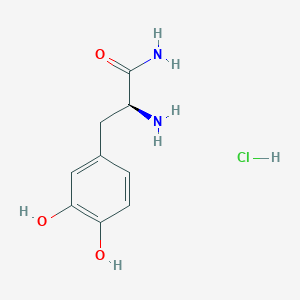
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride, also known as L-DOPA, is a chemical compound that is commonly used in scientific research. It is a precursor to dopamine, a neurotransmitter in the brain that plays a crucial role in motor control, motivation, and reward. L-DOPA is widely studied for its potential therapeutic applications in treating Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.
科学的研究の応用
Cancer Therapy Applications
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is a potent immunosuppressant approved for treating multiple sclerosis. Its anticancer efficacy in preclinical models is notable, indicating S1PR-independent mechanisms distinct from its immunosuppressive effects, suggesting potential applications in cancer therapy (Li Zhang et al., 2013).
Environmental and Molecular Studies
Advanced Oxidation Processes (AOPs) have been utilized for degrading acetaminophen in aqueous mediums, revealing insights into kinetics, mechanisms, and by-products. N-(3,4-dihydroxyphenyl)acetamide, a by-product, showed mutagenic potential, emphasizing the environmental impact and molecular interactions of these compounds (Mohammad Qutob et al., 2022).
Neurochemical Research
Research into the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine), a compound related to "(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride," provides insight into acute and long-term effects on serotonergic systems. These studies have implications for understanding the neurobiological impact of related compounds (D. Mckenna & Stephen J. Peroutka, 1990).
Pharmacological Reviews
The pharmacology of L-DOPA-induced dyskinesia in Parkinson’s Disease offers a comprehensive overview of dopaminergic and nondopaminergic systems' involvement. This research provides a basis for developing combined treatment approaches targeting multiple neurotransmitter systems, relevant to compounds with similar pharmacological profiles (P. Huot et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds such as 3,4-dihydroxy-l-phenylalanine, also known as l-dopa, are known to target dopamine receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
Compounds with similar structures, such as l-dopa, are known to be precursors to dopamine . They are converted into dopamine in the brain, thereby increasing the levels of this neurotransmitter and influencing neuronal activity.
Biochemical Pathways
Similar compounds like l-dopa are involved in the synthesis of catecholamines, which include neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation, reward processing, and the fight-or-flight response.
Pharmacokinetics
Similar compounds like l-dopa are known to cross the blood-brain barrier, which is crucial for their action in the central nervous system .
Result of Action
Compounds with similar structures, such as l-dopa, are known to increase the levels of dopamine in the brain . This can have various effects, depending on the specific dopamine pathways that are activated.
特性
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOHVHNGUNDRU-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246370-78-4 |
Source


|
| Record name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)
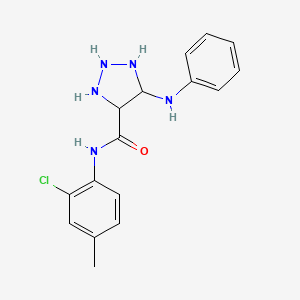


![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)
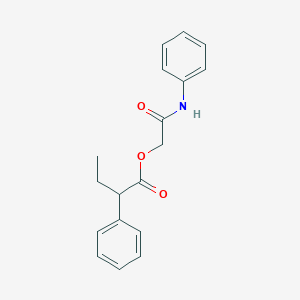
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)
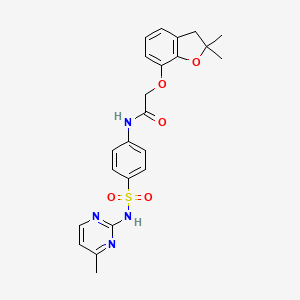
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)
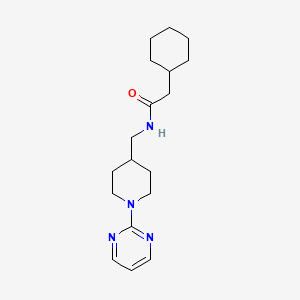
![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)